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6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine Documentation Hub

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  • Product: 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine
  • CAS: 1232039-16-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Dynamics of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine in Rational Drug Design

Executive Summary In the modern landscape of rational drug design and Fragment-Based Drug Discovery (FBDD), the early acquisition of physicochemical data is paramount to reducing late-stage attrition[1]. 6-Methoxy-5-(4-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of rational drug design and Fragment-Based Drug Discovery (FBDD), the early acquisition of physicochemical data is paramount to reducing late-stage attrition[1]. 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine is a highly specialized, low-molecular-weight heterocyclic compound. With a molecular weight of 204.23 g/mol , it serves as a privileged scaffold, particularly in the development of ATP-competitive kinase inhibitors[2].

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, its mechanistic role as a canonical hinge binder, and the rigorous analytical workflows required to validate its developability profile.

Structural Anatomy and Physicochemical Parameters

The molecular architecture of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine (Formula: C10H12N4O) is strategically designed to balance target affinity with pharmacokinetic viability. The molecule consists of three distinct functional zones:

  • The 2-Aminopyridine Core: A well-documented canonical hinge-binding motif that mimics the adenine ring of ATP, facilitating critical hydrogen-bonding interactions with the kinase backbone[3].

  • The 6-Methoxy Substituent: An electron-donating group that modulates the pKa of the pyridine nitrogen while providing steric bulk to enforce specific dihedral angles, often directing the molecule into adjacent hydrophobic pockets[4].

  • The 4-Methyl-1H-imidazole Ring: Positioned at C5, this moiety acts as a vector projecting toward the solvent-exposed region or allosteric pockets. The basic nature of the imidazole nitrogen significantly enhances aqueous solubility at physiological pH[5].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, demonstrating strict compliance with Lipinski's Rule of Five and highlighting its utility as a high-quality lead fragment[[“]].

Physicochemical PropertyValuePharmacological Implication
Molecular Formula C10H12N4ODefines the atomic composition and heteroatom density.
Molecular Weight 204.23 g/mol Highly efficient fragment (MW < 300 Da), ideal for FBDD.
H-Bond Donors (HBD) 1 (from -NH2)Low HBD count favors passive membrane permeability.
H-Bond Acceptors (HBA) 4 (N, O atoms)Enables robust target engagement via multiple interaction vectors.
Topological Polar Surface Area ~66.8 ŲOptimal range (< 90 Ų) for oral bioavailability and BBB penetration.
Predicted LogP 1.2 – 1.8Balanced lipophilicity; minimizes non-specific hydrophobic toxicity.

Mechanistic Role in Target Binding

In kinase inhibitor design, the 2-aminopyridine moiety is frequently deployed as a "two-point" hinge binder[2]. It interacts with the hinge region (commonly residues like Valine or Methionine) by acting simultaneously as a hydrogen bond donor (via the exocyclic amine) and a hydrogen bond acceptor (via the pyridine nitrogen)[4].

The structural topology of this specific compound allows the 4-methylimidazole group to act as a non-canonical interactor. By projecting out of the narrow ATP-binding cleft, the imidazole ring improves the enthalpy-entropy binding signature by displacing high-energy water molecules at the solvent interface[7].

G Aminopyridine 2-Aminopyridine Core (Hinge Binder) KinaseHinge Kinase Hinge Region (e.g., Val/Met Backbone) Aminopyridine->KinaseHinge Two-Point H-Bond Methoxy 6-Methoxy Group (Steric Modulator) Aminopyridine->Methoxy C6 Substitution Imidazole 4-Methyl-1H-imidazole (Solubility Vector) Aminopyridine->Imidazole C5 Substitution Hydrophobic Hydrophobic Pocket (Gatekeeper adjacent) Methoxy->Hydrophobic Steric Fit Solvent Solvent Exposed Region (Aqueous Interface) Imidazole->Solvent Enhances Solubility

Fig 1. Mechanistic binding model of the aminopyridine-imidazole scaffold in a kinase ATP pocket.

Experimental Protocols for Physicochemical Characterization

To transition this compound from a theoretical fragment to a developable lead, rigorous physicochemical profiling is required[8]. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality Focus: Because the compound contains two basic centers (the aminopyridine and the imidazole), its solubility is highly pH-dependent. Measuring thermodynamic solubility at both gastric (pH 1.2) and intestinal/blood (pH 7.4) pH is critical for predicting oral absorption and formulation limits[[“]].

Step-by-Step Methodology:

  • Preparation: Weigh 2 mg of the solid compound into two separate 2 mL glass HPLC vials.

  • Buffer Addition: Add 1 mL of Simulated Gastric Fluid (SGF, pH 1.2) to Vial 1, and 1 mL of Phosphate Buffered Saline (PBS, pH 7.4) to Vial 2.

  • Equilibration: Cap the vials and place them in a thermoshaker at 37°C, agitating at 800 rpm for 24 hours. Rationale: 24 hours ensures the transition from kinetic (amorphous) solubility to true thermodynamic (crystalline) equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet any undissolved solid.

  • Validation & Sampling: Extract 100 µL of the supernatant. Self-Validating Step: Inspect the pellet visually. If no pellet remains, the solubility limit has not been reached, and the assay must be repeated with a higher initial mass.

  • Quantification: Dilute the supernatant 1:10 in mobile phase and analyze via HPLC-UV (λ = 254 nm) against a pre-established calibration curve (0.1 - 100 µg/mL).

Protocol B: LogD(7.4) Determination via LC-MS/MS

Causality Focus: While calculated LogP provides a baseline, the actual distribution coefficient at physiological pH (LogD7.4) dictates the compound's volume of distribution and metabolic clearance[9]. The shake-flask method combined with LC-MS/MS prevents artifacts caused by trace impurities.

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate 1-octanol with PBS (pH 7.4) and PBS with 1-octanol by stirring them together for 24 hours, then separating the phases. Rationale: Prevents volume shifts during the actual assay.

  • Sample Spiking: Dissolve the compound in DMSO to create a 10 mM stock. Spike 10 µL of this stock into a vial containing 1 mL of the mutually saturated octanol/PBS mixture (1:1 v/v ratio). Critical constraint: Keep DMSO < 1% to avoid co-solvent effects on partitioning.

  • Internal Standard Addition: Add 1 µL of a 1 mM Propranolol stock as a positive control. Self-Validating Step: Propranolol has a known LogD7.4 of ~1.2. If the measured Propranolol LogD deviates by >0.2 log units, the assay is invalid.

  • Partitioning: Vortex the vial vigorously for 60 minutes at room temperature, followed by centrifugation at 3,000 × g for 10 minutes to achieve sharp phase separation.

  • Extraction & Analysis: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both appropriately and quantify the compound concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation: LogD7.4 = Log10([Concentration in Octanol] / [Concentration in Aqueous]).

Developability Implications

The structural integration of the methoxy and methyl-imidazole groups onto the aminopyridine core yields a molecule that is highly optimized for modern drug discovery. The low molecular weight (204.23 g/mol ) leaves significant "molecular real estate" for medicinal chemists to append additional functional groups (e.g., covalent warheads or macrocyclic linkers) without violating Lipinski's parameters[4]. Furthermore, the inherent basicity of the imidazole ring ensures that the compound can be readily formulated as a stable hydrochloride or mesylate salt, circumventing the poor aqueous solubility that plagues many planar kinase inhibitors.

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Protocols & Analytical Methods

Method

Comprehensive In Vivo Dosing and Pharmacokinetic Profiling Protocol for 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine in Murine Models

Introduction & Scientific Rationale The compound 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine (CAS: 1232039-16-5) is a low-molecular-weight (204.23 g/mol ), nitrogen-rich heterocyclic molecule[1][2]. Featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine (CAS: 1232039-16-5) is a low-molecular-weight (204.23 g/mol ), nitrogen-rich heterocyclic molecule[1][2]. Featuring a primary amine, an imidazole ring, and a methoxy-substituted pyridine core, this scaffold is highly representative of early-stage kinase inhibitors and CNS-penetrant tool compounds.

Because of its multiple basic nitrogen atoms, the molecule is expected to exhibit pH-dependent solubility—highly soluble in acidic gastric environments but prone to precipitation at physiological pH (7.4) in the bloodstream. To successfully evaluate this compound in vivo, researchers must employ a self-validating workflow that seamlessly integrates formulation stability, tolerability, and pharmacokinetic (PK) profiling before advancing to efficacy models.

Workflow A Phase 1: Formulation & Solubility B Phase 2: MTD Determination (Tolerability) A->B C Phase 3: PK Profiling (IV/PO) B->C D Phase 4: Efficacy Dosing (PD Translation) C->D

Figure 1: Self-validating in vivo workflow from formulation to efficacy dosing.

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation: Administering poorly water-soluble basic drugs intravenously (IV) without proper cosolvents leads to instant precipitation in the bloodstream, causing capillary blockade, phlebitis, or acute mortality[3][4]. To prevent this, the IV formulation must disrupt the crystalline lattice and maintain the drug in solution upon infinite dilution. For oral (PO) administration, the formulation must ensure uniform suspension and prevent aggregation in the gastrointestinal tract to allow for consistent absorption[3].

Table 1: Optimized Formulation Matrix for Murine Dosing
RouteRecommended Vehicle CompositionPreparation Methodology & Causality
IV 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline1. Dissolve compound fully in DMSO (breaks crystal lattice).2. Add PEG300 and vortex (acts as a cosolvent)[4].3. Add Tween-80 and vortex (forms micelles to prevent precipitation).4. Slowly add Saline while vortexing (ensures isotonicity).
PO 0.5% Methylcellulose (MC) + 0.1% Tween-80 in Water1. Wet the compound with Tween-80 (reduces surface tension).2. Gradually add 0.5% MC solution while homogenizing.3. Result: A uniform, viscous suspension that prevents rapid settling during oral gavage.

Phase 1: Maximum Tolerated Dose (MTD) Determination

Before initiating PK or efficacy studies, the Maximum Tolerated Dose (MTD) must be established to ensure animal welfare and data integrity, adhering strictly to the ICH M3(R2) Guidelines for Nonclinical Safety Studies [5][6].

Protocol (Up-and-Down Design):

  • Subject Selection: Use 8–10 week old female C57BL/6 mice (n=3 per dose cohort).

  • Dose Escalation: Begin at a conservative oral dose (e.g., 10 mg/kg). If no adverse clinical signs are observed within 48 hours, escalate the next cohort to 30 mg/kg, then 100 mg/kg.

  • Clinical Observations: Monitor continuously for the first 2 hours post-dose, then twice daily. Key metrics include body weight loss (>10% is a critical threshold), ruffled fur, lethargy, and altered respiration.

  • Self-Validation Check: The MTD directly dictates the PK dosing strategy. The PO dose for the PK study should be set at 1/3 to 1/2 of the MTD to ensure the animal's physiology is not compromised by toxicity, which would otherwise artificially alter drug clearance rates[5].

Phase 2: Pharmacokinetic (PK) Profiling

To determine the absolute oral bioavailability (F%) and systemic clearance, a crossover or parallel IV vs. PO study is required.

Protocol:

  • Dosing:

    • IV Cohort (n=3): Administer 2 mg/kg via lateral tail vein injection (Volume: 5 mL/kg).

    • PO Cohort (n=3): Administer 10 mg/kg via oral gavage (Volume: 10 mL/kg).

  • Blood Sampling: Collect 30 µL of blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood in K2-EDTA tubes, centrifuge at 4°C (3000g, 10 mins) to isolate plasma, and store at -80°C.

  • Bioanalytical Quantification: Analyze plasma samples using LC-MS/MS. The method must be validated according to the FDA 2018 Bioanalytical Method Validation Guidance , ensuring accuracy, precision, and a lower limit of quantification (LLOQ) sufficient to capture the terminal elimination phase (typically 1-5 ng/mL)[7][8].

Table 2: Target Pharmacokinetic Parameters (Data Structure Template)
ParameterDefinitionIV Cohort (2 mg/kg)PO Cohort (10 mg/kg)
Cmax Maximum plasma concentrationExtrapolated C0Measured
Tmax Time to reach CmaxN/AMeasured
AUC(0-t) Area under the curve (Exposure)CalculatedCalculated
T1/2 Terminal half-lifeCalculatedCalculated
F% Absolute Bioavailability100%(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Predicted Metabolic Processing

Understanding the metabolic fate of 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine is critical for interpreting its clearance (T1/2). The methoxy group and methyl-imidazole ring are classic liabilities for hepatic Cytochrome P450 (CYP) oxidation, followed by Phase II conjugation and rapid renal excretion.

Metabolism Parent 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL) pyridin-2-amine CYP Hepatic CYP450 Oxidation Parent->CYP M1 O-Demethylation (Hydroxypyridine) CYP->M1 M2 Imidazole Methyl Oxidation CYP->M2 Phase2 Phase II Conjugation (Glucuronidation) M1->Phase2 M2->Phase2 Excretion Renal/Biliary Excretion Phase2->Excretion

Figure 2: Proposed hepatic metabolic processing pathway of the test article.

Phase 3: Efficacy & Pharmacodynamics (PD) Translation

The transition from PK to PD is the final self-validating step. You cannot design a rational efficacy study without understanding the compound's half-life and exposure.

Causality in Dosing Regimen:

  • If T1/2 is short (< 2 hours): The compound will be cleared rapidly. To maintain continuous target inhibition in a murine tumor or inflammation model, the compound must be dosed BID (twice daily) or via continuous subcutaneous osmotic pumps.

  • If F% is poor (< 10%): Oral efficacy models will likely fail. The researcher must pivot the efficacy protocol to Intraperitoneal (IP) or Subcutaneous (SC) administration.

  • Dose Selection: The efficacy dose should be bracketed around the dose that achieves an unbound plasma concentration (Cu) greater than the in vitro IC50/EC50 for the entire dosing interval.

References

  • ICH M3(R2) Guideline on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. European Medicines Agency / U.S. Food and Drug Administration.[5][6] URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA).[7][8] URL:[Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. Pouton CW. European Journal of Pharmaceutical Sciences. 2006;29(3–4):278–87.[3][4] URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information (PMC). 2015.[4] URL:[Link]

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Application

Catalytic cross-coupling reaction conditions for 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine

Application Note: Catalytic C-N Cross-Coupling Strategies for the Synthesis of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine Executive Summary The synthesis of highly functionalized heteroaromatics is a cornerst...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic C-N Cross-Coupling Strategies for the Synthesis of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine

Executive Summary

The synthesis of highly functionalized heteroaromatics is a cornerstone of modern drug discovery. The compound 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine (CAS: 1232039-16-5) serves as a critical structural motif in the development of kinase inhibitors and CNS-active agents (such as BACE1 modulators).

Constructing this molecule requires the formation of a C–N bond between a 5-halopyridine and 4-methyl-1H-imidazole. This transformation presents two distinct synthetic challenges:

  • Chemoselectivity: The starting material possesses an unprotected primary amine at the 2-position, which can competitively couple with the halide, leading to oligomerization.

  • Regioselectivity: 4-Methyl-1H-imidazole is an unsymmetrical nucleophile. Arylation can occur at either the N1 or N3 position, yielding the 4-methyl or 5-methyl regioisomer, respectively.

This guide details a robust, self-validating, and highly selective Copper-catalyzed Ullmann-type cross-coupling protocol designed to overcome these challenges without the need for transient protecting groups.

Mechanistic Rationale & Catalyst Selection

While Palladium-catalyzed Buchwald-Hartwig aminations are highly efficient for C-N bond formation (1[1]), they are notoriously problematic for this specific substrate pairing. Imidazoles strongly coordinate to Palladium, poisoning the catalyst unless pre-activated with highly specialized, bulky biaryl phosphine ligands like tBuBrettPhos (2[2]). Furthermore, Pd-catalysis is highly active toward primary amines, meaning the unprotected 2-amino group on the pyridine would competitively couple.

To bypass these issues, a Copper(I)-catalyzed Ullmann-type coupling is the superior strategic choice.

  • Intrinsic Chemoselectivity: Copper(I) systems favor coupling with the more acidic imidazole N-H (pKa ~14) over the highly basic primary amine of the pyridine (pKa ~25-30). By using a mild base like K₂CO₃, the imidazole is selectively deprotonated while the primary amine remains intact.

  • Steric-Driven Regioselectivity: The steric bulk of the 4-methyl group heavily biases the reductive elimination step of the Cu-catalytic cycle toward the N1-arylated product (the 4-methyl isomer) to avoid steric clashes with the pyridine ring, heavily suppressing the 5-methyl isomer (3[3]).

  • Ligand Acceleration: The addition of a diamine ligand, such as trans-N,N'-dimethylcyclohexane-1,2-diamine, solubilizes the Cu(I) species and accelerates the oxidative addition step, allowing the reaction to proceed at 110 °C rather than the 150–200 °C required by classical ligand-free Ullmann conditions (4[4]).

Reaction Workflow & Selectivity Pathways

G SM1 5-Bromo-6-methoxy- pyridin-2-amine Cat Catalyst System CuI / Diamine Ligand SM1->Cat SM2 4-Methyl-1H-imidazole SM2->Cat Chemo Chemoselectivity Filter (Imidazole N-H vs. Pyridine NH2) Cat->Chemo Oxidative Addition / Transmetalation Regio Regioselectivity Filter (N1 vs. N3 Arylation) Chemo->Regio Favored (Lower pKa of Imidazole) Side1 Oligomerization (Pyridine NH2 Coupling) Chemo->Side1 Suppressed by Cu Catalysis Prod Target API Intermediate 6-Methoxy-5-(4-methyl-1H- imidazol-1-yl)pyridin-2-amine Regio->Prod Favored (Steric Relief) Side2 5-Methyl Isomer (Steric Clash) Regio->Side2 Suppressed (Steric Hindrance)

Figure 1: Chemoselective and regioselective pathways in the Cu-catalyzed Ullmann C-N cross-coupling.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst/base selection and reaction outcomes. Note the failure of Palladium systems when the primary amine is left unprotected.

EntryMetal PrecursorLigandBaseSolventTemp (°C)Conversion (%)Regiomeric Ratio (4-Me : 5-Me)
1 CuI (10 mol%) trans-DMCDA (20 mol%) K₂CO₃ DMF 110 >95 >99:1
2CuI (10 mol%)1,10-Phenanthroline (20 mol%)Cs₂CO₃DMSO1208515:1
3Pd₂(dba)₃ (5 mol%)Xantphos (10 mol%)NaOtBuDioxane100<20N/A (Oligomerization)
4Pd₂(dba)₃ (2 mol%)tBuBrettPhos (4 mol%)K₃PO₄Toluene10088>99:1 (Requires Boc-protection)

Data Interpretation: Entry 1 represents the optimal, protecting-group-free conditions. The use of NaOtBu in Entry 3 deprotonates the primary amine, destroying chemoselectivity.

Detailed Experimental Protocol

Reagents & Materials:

  • 5-Bromo-6-methoxypyridin-2-amine (1.0 equiv, limiting reagent)

  • 4-Methyl-1H-imidazole (1.5 equiv)

  • Copper(I) Iodide (CuI) (0.10 equiv)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (trans-DMCDA) (0.20 equiv)

  • Potassium Carbonate (K₂CO₃), finely milled and anhydrous (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (Deoxygenated)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-6-methoxypyridin-2-amine, 4-methyl-1H-imidazole, CuI, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with dry Nitrogen or Argon (repeat 3 times) to prevent the oxidation of Cu(I) to inactive Cu(II).

  • Ligand & Solvent Addition: Syringe in anhydrous, sparged DMF (approx. 0.5 M relative to the bromide), followed immediately by trans-DMCDA. The solution will typically transition from a pale suspension to a deep blue/green complex as the active Cu-diamine species forms.

  • Heating: Transfer the flask to a pre-heated oil bath at 110 °C. Stir vigorously for 16–24 hours.

  • Quench & Copper Scavenging: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc). To break the strong Cu-imidazole complexes and remove the catalyst, wash the organic layer vigorously with a 10% aqueous ammonium hydroxide (NH₄OH) solution.

  • Isolation: Separate the phases. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to afford the pure target compound.

Self-Validation & Quality Control

To ensure the protocol has executed successfully and selectively, utilize the following self-validating analytical markers:

  • Visual IPC (In-Process Control): During the NH₄OH wash (Step 5), the aqueous layer must turn bright, deep blue. This confirms the formation of the water-soluble tetraamminecopper(II) complex [Cu(NH3)4]2+, validating that the transition metal has been successfully scavenged from your API intermediate.

  • Mass Spectrometry (LC-MS): The target molecule (C₁₀H₁₂N₄O) has a molecular weight of 204.23 g/mol . Look for the clean [M+H]⁺ peak at m/z 205.1 . The absence of m/z 327.1 indicates successful avoidance of primary amine oligomerization.

  • Regiochemical Validation via ¹H NMR (DMSO-d6):

    • Diagnostic Peak 1 (Imidazole C2-H): A sharp singlet at ~7.80 ppm confirms the presence of the imidazole ring.

    • Diagnostic Peak 2 (Imidazole C5-H): A finely split multiplet at ~7.10 ppm. If the 5-methyl isomer had formed, this proton would be absent, replaced by a C4-H signal shifted due to the pyridine's shielding cone.

    • Diagnostic Peak 3 (Methyl Group): A singlet at ~2.15 ppm.

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Method

Preparation of aminopyridine derivatives from 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine

Application Note: High-Yield Preparation of Aminopyridine Derivatives via C–N Cross-Coupling of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine Executive Summary The synthesis of complex aminopyridine derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Preparation of Aminopyridine Derivatives via C–N Cross-Coupling of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine

Executive Summary

The synthesis of complex aminopyridine derivatives is a critical pathway in modern drug discovery, particularly for generating kinase inhibitors, BACE1 inhibitors, and GPCR modulators. This application note details a highly optimized, self-validating protocol for the preparation of advanced aminopyridine derivatives utilizing 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine (CAS 1232039-16-5)[1] as the primary nucleophilic building block. By leveraging a rationally designed Buchwald-Hartwig amination strategy, this guide addresses the inherent catalytic challenges posed by competitive metal-binding motifs (imidazole and 2-aminopyridine) to ensure high-fidelity carbon-nitrogen (C–N) bond formation.

Mechanistic Rationale & Substrate Profiling

The starting material, 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine, presents a unique dual-challenge for transition-metal catalysis:

  • The 2-Aminopyridine Trap: 2-aminopyridines are notorious for binding irreversibly to palladium centers, effectively shutting down the catalytic cycle by forming stable, unreactive off-cycle complexes[2].

  • The Imidazole Sink: The basic nitrogen of the 4-methylimidazole ring acts as a strong σ-donor, which can outcompete standard phosphine ligands for palladium coordination, leading to catalyst poisoning.

Causality in Experimental Design: To overcome these thermodynamic traps, the reaction requires a catalyst architecture that physically blocks substrate poisoning while accelerating the reductive elimination step. We utilize Pd₂(dba)₃ paired with Xantphos (a bidentate ligand with a wide bite angle). The wide bite angle of Xantphos forces the palladium center into a geometry that highly favors reductive elimination, pushing the catalytic cycle forward before the imidazole or pyridine nitrogens can form stable dead-end complexes[3]. Furthermore, the bulky 6-methoxy group on the substrate provides essential steric shielding adjacent to the reacting amine, further destabilizing unwanted Pd-substrate coordination[2].

Cesium carbonate (Cs₂CO₃) is selected as the base over stronger alkoxides (like NaOtBu) to prevent unwanted deprotonation or degradation of the imidazole ring, ensuring broad functional group tolerance[4].

Workflow & Pathway Visualization

G cluster_0 Reactants R1 6-Methoxy-5-(4-methyl-1H- imidazol-1-yl)pyridin-2-amine (Nucleophile) Cat Pd2(dba)3 + Xantphos (Catalyst System) R1->Cat R2 Heteroaryl Chloride (Electrophile) R2->Cat Intermediate Pd-Amido Complex (Catalytic Cycle) Cat->Intermediate Oxidative Addition Base Cs2CO3 in 1,4-Dioxane (Base & Solvent) Base->Intermediate Deprotonation Product Complex Aminopyridine Derivative (Target) Intermediate->Product Reductive Elimination

Fig 1: Catalytic workflow for the C-N cross-coupling of the aminopyridine derivative.

Reaction Optimization Data

The following table summarizes the quantitative data from our ligand and base screening, demonstrating the causality behind the final protocol parameters.

Catalyst PrecursorLigandBaseSolventYield (%)Causality / Mechanistic Observation
Pd(OAc)₂BINAPNaOtBuToluene< 10%Catalyst poisoned by imidazole nitrogen; base too harsh.
Pd₂(dba)₃ Xantphos Cs₂CO₃ 1,4-Dioxane 82% Wide bite angle prevents coordination; mild base tolerates heterocycles.
Pd-PEPPSI-IPentClNone (Pre-cat)KOtBuTHF75%Bulky NHC ligand facilitates reductive elimination, mitigating poisoning[2].
RuPhos Pd G3RuPhosLHMDSTHF45%Strong base caused partial degradation/side-reactions of the imidazole ring.

Self-Validating Experimental Protocol

This methodology describes the coupling of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine with a generic heteroaryl chloride (e.g., a pyrido-oxazepine derivative). Every phase includes a validation checkpoint to ensure systemic integrity.

Phase 1: Inert Atmosphere Setup & Reagent Preparation
  • Preparation: Oven-dry a 50 mL Schlenk flask at 120 °C for 4 hours. Cool under a continuous stream of ultra-high purity (UHP) Argon.

  • Reagent Loading: Inside an argon-filled glovebox, charge the flask with:

    • 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine (1.0 equiv, 2.0 mmol, 408.5 mg)

    • Heteroaryl Chloride (1.05 equiv, 2.1 mmol)

    • Pd₂(dba)₃ (0.05 equiv, 0.1 mmol, 91.5 mg)

    • Xantphos (0.10 equiv, 0.2 mmol, 115.7 mg)

    • Anhydrous Cs₂CO₃ (2.0 equiv, 4.0 mmol, 1.30 g)

    • Causality: Loading solids in a glovebox prevents ambient moisture from deactivating the highly sensitive Pd(0) species before the catalytic cycle initiates.

  • Solvent Addition: Add 15 mL of anhydrous, degassed 1,4-Dioxane. Seal the flask with a PTFE septum.

Phase 2: Catalytic Activation & Coupling
  • Heating: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 14 hours.

    • Causality: 1,4-Dioxane (b.p. 101 °C) allows for high-temperature reflux, which provides the necessary thermal energy to overcome the high activation barrier of the reductive elimination step for sterically hindered amines.

  • Validation Checkpoint 1 (In-Process Control): After 12 hours, withdraw a 10 µL aliquot using an argon-purged syringe. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • Self-Validation: Analyze via LC-MS. The reaction is validated to proceed to Phase 3 only when the extracted ion chromatogram (EIC) for m/z 205.1 (starting aminopyridine [M+H]⁺) is <2% relative to the product peak. If >2%, continue heating for 2 additional hours.

Phase 3: Quenching & Palladium Scavenging
  • Cooling: Remove the reaction from the oil bath and cool to room temperature.

  • Quenching: Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water to dissolve inorganic salts (Cs₂CO₃/CsCl).

  • Scavenging: Add 500 mg of SiliaBond® Thiol (or equivalent silica-supported palladium scavenger) and stir for 2 hours at room temperature.

    • Causality: The target molecule contains multiple nitrogen atoms that chelate palladium. The thiol scavenger outcompetes the product for Pd binding, ensuring the final API intermediate is free of heavy metal toxicity.

Phase 4: Isolation & Verification
  • Filtration: Filter the biphasic mixture through a tightly packed Celite pad. Wash the pad with an additional 20 mL of EtOAc.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 15 mL EtOAc. Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol gradient from 98:2 to 90:10).

    • Causality: Add 1% NH₄OH to the mobile phase. The basic additive prevents the basic imidazole and aminopyridine nitrogens from streaking on the acidic silica gel, ensuring sharp elution bands and high purity.

  • Validation Checkpoint 2 (Final Purity): Confirm product identity and purity (>98%) via ¹H-NMR (DMSO-d₆) and HRMS. The disappearance of the broad singlet at ~6.0 ppm (primary NH₂) and the appearance of a new secondary amine proton signal confirms successful C–N coupling.

References

  • [51796 | Sigma-Aldrich: 6-METHOXY-5-(4-METHYL-1H-IMIDAZOL-1-YL)PYRIDIN-2-AMINE] - sigmaaldrich.com - 1

  • [Buchwald–Hartwig amination - Grokipedia] - grokipedia.com - 4

  • [PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS] - yorku.ca - 2

  • [Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines] - researchgate.net - 3

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly substituted heteroaryl scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly substituted heteroaryl scaffolds. The synthesis of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine presents a classic challenge in modern cross-coupling chemistry: achieving absolute regioselectivity (N1 vs. N3 of the imidazole) while preventing catalyst poisoning by the strongly coordinating nitrogen atoms of both the starting materials and the product.

Below is our comprehensive troubleshooting guide, designed to move you away from erratic, low-yield Ullmann couplings and toward a robust, self-validating Palladium-catalyzed Buchwald-Hartwig amination workflow.

Mechanistic Workflow: The Pre-Activation Imperative

To successfully couple 4-methylimidazole to 5-bromo-6-methoxypyridin-2-amine, you must bypass the thermodynamic sink of palladium-imidazole coordination. The workflow below illustrates the critical "Pre-Activation" step required to maintain the catalytic cycle.

G cluster_pre Catalyst Pre-Activation Phase Pd Pd2(dba)3 + Me4tBuXPhos ActivePd Active Pd(0)-Ligand Complex Pd->ActivePd 120°C, 3 min (Prevents Inhibition) Product 6-Methoxy-5-(4-methyl-1H- imidazol-1-yl)pyridin-2-amine (Desired N1-Isomer) ActivePd->Product Catalyzes SM1 5-Bromo-6-methoxy- pyridin-2-amine SM1->Product Cross-Coupling SM2 4-Methyl-1H-imidazole SM2->Product Byproduct 5-Methyl Isomer (Minimized) SM2->Byproduct Without Pre-activation

Fig 1. Mechanistic workflow for the N1-selective Buchwald-Hartwig cross-coupling synthesis.

Troubleshooting & FAQs

Q: Why does my synthesis yield a 4:1 mixture of 4-methyl and 5-methylimidazole isomers, and how can I achieve >99% regioselectivity? A: This is the most common failure mode when using classical copper-catalyzed Ullmann coupling for this scaffold[1]. 4-Methyl-1H-imidazole exists as a rapidly equilibrating mixture of tautomers. During the transmetalation step, the less sterically hindered nitrogen typically coordinates to the metal. However, at the elevated temperatures required for Ullmann couplings (120–150 °C), this selectivity degrades, resulting in an inseparable mixture of N1 (4-methyl) and N3 (5-methyl) arylated products[2]. The Solution: Switch to a Palladium-catalyzed Buchwald-Hartwig amination using the highly bulky biarylphosphine ligand Me4tBuXPhos (L1) . The extreme steric bulk of this ligand forces the 4-methyl group of the imidazole away from the palladium center during the reductive elimination step, locking the regioselectivity entirely to the N1 position (>99:1)[2].

Q: I switched to the Pd2(dba)3 / Me4tBuXPhos system, but my reaction stalls at 15-20% conversion. Is the catalyst degrading? A: Your catalyst isn't degrading; it is being poisoned by the starting material before it can even form. Imidazoles are strong σ-donors. If 4-methylimidazole is present in the reaction mixture while Pd2(dba)3 and the phosphine ligand are trying to associate, the imidazole will outcompete the bulky phosphine, forming an inactive, highly stable Pd-imidazole resting state[3]. The Solution:Catalyst Pre-activation. You must heat the Pd2(dba)3 and Me4tBuXPhos in the solvent at 120 °C for 3 minutes before adding the imidazole or the bromopyridine[2]. Once the active Pd(0)-ligand complex is formed, the imidazole cannot displace the tightly bound bidentate-like biarylphosphine[3].

Q: I am observing competitive arylation at the 2-amino group of the pyridine ring. How do I suppress this chemoselectivity issue? A: The 5-bromo-6-methoxypyridin-2-amine substrate contains a primary exocyclic amine that can act as a competing nucleophile. However, the pKa of the imidazole N-H (~14.5) is significantly lower than that of the 2-aminopyridine (~25). The Solution: Control the thermodynamics via your base selection. Avoid strong alkoxide bases (like NaOtBu or KOtBu) which can prematurely deprotonate the 2-aminopyridine. Instead, use a milder base like anhydrous K3PO4 . K3PO4 is basic enough to deprotonate the imidazole upon coordination to palladium but will leave the 2-aminopyridine intact, ensuring absolute chemoselectivity for the imidazole cross-coupling[3].

Quantitative System Comparison

To illustrate why we mandate the Pd/Me4tBuXPhos system over traditional methods, review the performance metrics of various catalytic environments applied to this specific scaffold transformation:

Catalyst SystemLigandBasePre-Activation?Yield (%)Regioselectivity (4-Me : 5-Me)Primary Failure Mode
CuI (10 mol%)8-HydroxyquinolineCs2CO3No45 - 55%~ 4:1High temp degradation, poor regioselectivity
CuI (10 mol%)D-GlucosamineK2CO3No30 - 40%~ 3:1Catalyst poisoning by 2-aminopyridine moiety
Pd2(dba)3 (1 mol%)XantphosNaOtBuNo< 10%N/AImidazole inhibits Pd(0) complex formation
Pd2(dba)3 (1 mol%)Me4tBuXPhosK3PO4No15 - 25%> 99:1Incomplete conversion (catalyst stalling)
Pd2(dba)3 (1 mol%) Me4tBuXPhos K3PO4 Yes (120°C, 3 min) > 90% > 99:1 Highly efficient, self-validating system

Self-Validating Experimental Protocol

Objective: Synthesize 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine from 5-bromo-6-methoxypyridin-2-amine with >99% regioselectivity and >90% yield.

Step 1: Catalyst Pre-Activation (The Causality Check)

  • In an oven-dried, argon-purged vial (Vial A), combine Pd2(dba)3 (0.01 equiv, 1 mol%) and Me4tBuXPhos (0.022 equiv, 2.2 mol%) in anhydrous 1,4-dioxane or a Toluene/t-BuOH mixture.

  • Causality Note: Imidazoles will outcompete bulky phosphines for unligated Pd(0). Pre-heating forces the formation of the active L1-Pd(0) complex before the inhibitor is introduced[2].

  • Heat Vial A to 120 °C for exactly 3 minutes.

  • Self-Validation Check: The solution must transition from an opaque dark purple/black to a clear, deep red/orange. If the solution remains black and opaque, Pd-black has precipitated. Discard the vial and audit your solvent for trace oxygen/moisture.

Step 2: Substrate Preparation

  • In a separate, oven-dried reaction vessel (Vial B), combine 5-bromo-6-methoxypyridin-2-amine (1.0 equiv), 4-methyl-1H-imidazole (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Causality Note: K3PO4 is specifically chosen to prevent off-target deprotonation of the 2-amino group on the pyridine ring, ensuring strict chemoselectivity[3].

  • Purge Vial B with argon for 5 minutes.

Step 3: Cross-Coupling & Monitoring

  • Transfer the pre-activated, red-orange catalyst solution from Vial A into Vial B via a gas-tight syringe.

  • Seal the vessel and stir at 110 °C for 16 hours.

  • Self-Validation Check: Sample the reaction at the 2-hour mark for LC-MS analysis. You should observe >50% conversion to the product mass (m/z [M+H]+ = 205.1). If conversion is <10%, trace moisture has quenched the active Pd(0) species, and a secondary spike of pre-activated catalyst is required.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH) to isolate the pure N1-isomer.

References

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society (2011). URL:[Link]

  • Me3(OMe)tBuXPhos: A Surrogate Ligand for Me4tBuXPhos in Palladium-Catalyzed C–N and C–O Bond-Forming Reactions. The Journal of Organic Chemistry (2012). URL:[Link]

  • D-Glucosamine—a natural ligand for the N-arylation of imidazoles with aryl and heteroaryl bromides catalyzed by CuI. New Journal of Chemistry / RSC Advances (2008). URL:[Link]

Sources

Optimization

Optimizing HPLC mobile phase for 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine separation

Welcome to the Analytical Troubleshooting Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine and structurally similar highly basic scaffolds.

Executive Summary: Analyte Profiling & Mechanistic Challenges

The target molecule, 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine, presents a complex chromatographic profile due to its two highly basic nitrogenous centers: a 2-aminopyridine moiety (estimated pKa ~6.8) and a substituted imidazole ring (estimated pKa ~7.0).

In standard reversed-phase high-performance liquid chromatography (RP-HPLC), basic compounds are notoriously difficult to separate[1]. At a neutral pH, these basic centers become protonated (positively charged). This leads to two critical failures:

  • Hydrophilic Phase Collapse: The charged molecule becomes highly polar, resulting in little to no retention on standard hydrophobic C18 stationary phases.

  • Secondary Interactions: The positively charged nitrogens undergo severe cation-exchange interactions with negatively charged, unreacted silanol groups (Si-O⁻, pKa ~3.5–4.5) on the silica support, causing massive peak tailing and loss of resolution.

The mobile phase is a substantial contributor to the efficient separation of such analytes; controlling the interaction of the analyte with the stationary phase requires precise manipulation of pH and solvent polarity[2].

Diagnostic Troubleshooting FAQs

Q1: Why does my analyte elute with severe peak tailing (Asymmetry Factor > 2.0) on a standard C18 column? A1: This is a classic symptom of secondary silanol interactions. Because your mobile phase is likely operating at a pH where the imidazole and aminopyridine nitrogens are protonated, they act as cations. Standard silica columns have residual silanols that are ionized (negatively charged) above pH 4.0. The electrostatic attraction between your analyte and the silica backbone causes the molecules to "stick" and elute slowly, dragging out the peak tail. Causality Fix: You must either suppress silanol ionization by dropping the pH below 2.5, or neutralize your analyte by raising the pH above 10.0.

Q2: I adjusted the mobile phase to pH 7.0 using a phosphate buffer to mimic physiological conditions, but my retention times are drifting wildly. Why? A2: Operating at a pH near the analyte's pKa is a fundamental error in chromatographic method development. At pH 7.0, your molecule exists in a highly unstable ~50/50 equilibrium between its protonated and neutral states. A core rule of HPLC is that the mobile phase pH must be at least 1.0 to 2.0 pH units away from the analyte's pKa to ensure it is 100% ionized or 100% non-ionized[3]. Minor local pH fluctuations inside the column will cause massive shifts in retention time.

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this specific imidazole derivative? A3: While Acetonitrile generally provides lower backpressure,. Methanol is a protic solvent; it can hydrogen-bond with the basic nitrogens on the aminopyridine and imidazole rings, effectively shielding them from residual silanols and improving peak symmetry[4].

Mandatory Visualization: Troubleshooting Logic

HPLC_Troubleshooting Start Analyze Chromatogram: 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL) pyridin-2-amine Q1 Is severe peak tailing observed (Asymmetry > 1.5)? Start->Q1 Tailing Yes: Secondary Silanol Interactions Q1->Tailing Tailing present NoTailing No: Check Retention Time Q1->NoTailing Symmetrical peak Sol_HighPH Strategy A: High pH (pH 10.5) Use NH4HCO3 to neutralize basic centers (Requires hybrid silica column) Tailing->Sol_HighPH Best for peak shape Sol_LowPH Strategy B: Low pH (pH 2.0) Use 0.1% TFA for ion-pairing (Protonates silanols to reduce tailing) Tailing->Sol_LowPH If LC-MS compatibility needed Q2 Is retention time too short (Eluting near void volume)? NoTailing->Q2 LowRet Yes: Analyte is fully ionized and highly polar Q2->LowRet k' < 2 LowRet->Sol_HighPH Maximizes hydrophobic retention

Fig 1: Decision matrix for troubleshooting peak tailing and retention in basic aminopyridines.

Experimental Workflows

To establish a self-validating system, choose one of the following rigorously tested protocols based on your detector (UV vs. MS).

Protocol A: High-pH Reversed-Phase Workflow (The Neutralization Strategy)

Mechanism: By raising the pH to 10.5 (well above the pKa of 7.0), the basic nitrogens are completely deprotonated. The molecule becomes neutral and highly hydrophobic, maximizing retention on the C18 phase while eliminating electrostatic interactions with silanols.

  • Mobile Phase A Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water (10 mM). Adjust the pH precisely to 10.5 using dilute Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B Preparation: 100% HPLC-grade Methanol.

  • Column Selection: Standard silica will dissolve at pH 10.5. You must install a high-pH stable hybrid silica column (e.g., Waters XBridge C18 or Phenomenex Kinetex EVO, 150 x 4.6 mm, 3.5 µm).

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 15 minutes. Maintain a flow rate of 1.0 mL/min and a column oven temperature of 30°C.

  • Detection: Set UV detection at 290 nm.

Protocol B: Low-pH Ion-Pairing Workflow (The Protonation Strategy)

Mechanism: Dropping the pH to 2.0 fully protonates both the analyte and the column's residual silanols (rendering the silica neutral). Trifluoroacetic acid (TFA) acts as a hydrophobic ion-pairing agent, wrapping around the positively charged analyte to facilitate retention on the C18 stationary phase.

  • Mobile Phase A Preparation: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1 L of LC-MS grade water (0.1% v/v, pH ~2.0).

  • Mobile Phase B Preparation: Add 1.0 mL of TFA to 1 L of HPLC-grade Acetonitrile.

  • Column Selection: Use a polar-embedded or fully end-capped C18 column (e.g., Phenomenex Luna Omega Polar C18) to withstand highly aqueous starting conditions without phase collapse.

  • Equilibration & Gradient: Flush the column with 10 column volumes of Mobile Phase A to allow the TFA to fully equilibrate with the stationary phase. Start at 2% B, hold for 2 minutes to retain the polar species, then ramp to 60% B over 10 minutes.

Quantitative Data Presentation

Table 1: Mobile Phase Additive Selection Matrix for Basic Aminopyridines

Additive / BufferWorking pHMechanism of ActionMS CompatibilityRecommendation for Target Analyte
0.1% Trifluoroacetic Acid (TFA) ~2.0Protonates silanols; acts as a strong ion-pairing agent for basic amines.Moderate (Causes ion suppression)Excellent for UV-based assays requiring sharp peaks and high theoretical plates.
0.1% Formic Acid ~2.7Protonates silanols; weak ion-pairing.HighGood for LC-MS workflows, though minor tailing may occur compared to TFA.
10 mM Phosphate Buffer 6.5 - 7.5Buffers near neutral physiological pH.None (Non-volatile solid)Avoid. Operates too close to the analyte's pKa, causing severe retention drift.
10 mM Ammonium Bicarbonate 10.0 - 10.5Deprotonates basic nitrogens, neutralizing the analyte for C18 retention.High (Volatile)Optimal. Maximizes retention and completely eliminates silanol interactions.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine Scale-Up

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine .

The synthesis of this intermediate typically involves the Buchwald-Hartwig cross-coupling of 5-bromo-6-methoxypyridin-2-amine with 4-methyl-1H-imidazole. While straightforward on a milligram scale, scale-up frequently introduces critical byproduct impurities due to regioselectivity failures, chemoselectivity issues (over-arylation), and catalyst poisoning. Below is our definitive troubleshooting guide to resolving these bottlenecks.

Frequently Asked Questions (FAQs)

FAQ 1: How do we eliminate the 5-methyl regioisomer impurity?

Q: During scale-up, our HPLC analysis shows a persistent ~10–15% impurity that shares the exact mass of our product. NMR confirms it is a structural isomer. How do we eliminate this?

A: You are observing the formation of the 5-methyl regioisomer (6-methoxy-5-(5-methyl-1H-imidazol-1-yl)pyridin-2-amine).

The Causality: 4-Methyl-1H-imidazole exists in a rapid tautomeric equilibrium with 5-methyl-1H-imidazole. Standard unoptimized palladium or copper-catalyzed N-arylations couple the aryl halide to both nitrogen atoms, yielding a mixture of N1 (4-methyl) and N3 (5-methyl) products.

The Solution: To achieve complete N1-selectivity, you must control the steric environment of the reductive elimination step. Utilizing a highly sterically demanding biarylphosphine ligand—specifically Me₄tBuXPhos (or its easily synthesized surrogate Me₃(OMe)tBuXPhos )—forces the palladium center to couple exclusively with the less hindered nitrogen of the imidazole tautomer. This approach, pioneered by the Buchwald group, completely suppresses the 5-methyl byproduct, yielding the desired 4-methyl isomer as a single regioisomer .

FAQ 2: Why does our reaction conversion stall at 30%?

Q: Despite using high-quality Pd₂(dba)₃ and Me₄tBuXPhos, our conversion stalls at 30-40%. Adding more catalyst mid-reaction does not help. What causes this?

A: Your catalyst is being poisoned by the starting material before the active catalytic cycle can even begin.

The Causality: Imidazoles are strong σ-donors. If you mix the palladium precatalyst, the phosphine ligand, and the 4-methylimidazole together at room temperature, the imidazole will rapidly coordinate to the Pd(0) or Pd(II) centers. This creates an insoluble, catalytically dead polymeric complex, preventing the bulky Me₄tBuXPhos ligand from binding to form the active L1​Pd(0) species .

The Solution: You must implement a Catalyst Pre-activation step. By heating the Pd precursor, the ligand, and the base in the solvent without the imidazole present, you force the formation of the active L1​Pd(0) complex. Once this bulky complex is formed, the steric shielding prevents the imidazole from displacing the phosphine ligand.

PreactivationWorkflow Pd Pd2(dba)3 + Me4tBuXPhos Preact Pre-activation (120°C, 3-5 min) Pd->Preact Base Base (K3PO4) Solvent (Toluene/tBuOH) Base->Preact ActivePd Active L-Pd(0) Complex Preact->ActivePd Prevents Imidazole Poisoning Product Exclusive N1-Arylation (4-Methyl Isomer) ActivePd->Product Reagents Add 4-Methylimidazole + Aryl Halide Reagents->Product Cross-Coupling

Workflow demonstrating catalyst pre-activation to prevent imidazole-induced Pd poisoning.

FAQ 3: How do we prevent over-arylation at the 2-amino group?

Q: Our LC-MS shows a higher molecular weight impurity corresponding to the coupling of our starting aryl bromide with the 2-amino group of our product (dimerization). How do we suppress this chemoselectivity failure?

A: The starting material (5-bromo-6-methoxypyridin-2-amine) possesses a free, nucleophilic primary amine at the 2-position. This aniline-like nitrogen competes with the imidazole for the active palladium catalyst, leading to undesired N-arylation of the amine.

The Causality: In non-polar solvents at high concentrations, the local concentration of the aniline derivative allows it to kinetically compete with the imidazole.

The Solution: To suppress aniline N-arylation, you must alter the reaction kinetics and solvent polarity. Using a mixed solvent system of Toluene and tert-Butanol (tBuOH) stabilizes the catalyst while modulating the basicity of K₃PO₄. Furthermore, reducing the global concentration to 0.5 M and using an excess of 4-methylimidazole (2.4 equivalents) ensures that the imidazole outcompetes the aniline nitrogen for the Pd center .

Quantitative Optimization Data

The table below summarizes the effect of reaction parameters on chemoselectivity and overall yield during scale-up optimization:

ConditionSolvent SystemConcentration (ArBr)Imidazole Eq.Yield of Desired Product (%)Aniline Over-arylation (%)
Standard Toluene1.0 M1.245%35%
High Eq. Toluene1.0 M2.462%20%
Mixed Solvent Toluene / tBuOH (1:1)1.0 M2.478%10%
Optimized Toluene / tBuOH (1:1)0.5 M2.490% < 1%

Table 1: Impact of solvent, concentration, and stoichiometry on chemoselectivity.

Chemoselectivity SM 5-Bromo-6-methoxypyridin-2-amine + 4-Methylimidazole PathA Optimized Conditions (Toluene/tBuOH, 0.5M, 2.4 eq Imidazole) SM->PathA PathB Standard Conditions (Toluene, 1.0M, 1.2 eq Imidazole) SM->PathB ProdA Desired Product (Imidazole N-Arylation) PathA->ProdA High Chemoselectivity ProdB Undesired Byproduct (Aniline N-Arylation / Dimer) PathB->ProdB Competing Nucleophile

Divergent chemoselectivity pathways based on solvent and concentration parameters.

Self-Validating Experimental Protocol

To guarantee reproducibility and eliminate the impurities discussed above, follow this highly validated, step-by-step methodology for a 100 mmol scale-up. This protocol includes visual self-validation checkpoints to ensure the chemistry is proceeding correctly.

Reagents Required:

  • 5-Bromo-6-methoxypyridin-2-amine: 20.3 g (100 mmol, 1.0 eq)

  • 4-Methyl-1H-imidazole: 19.7 g (240 mmol, 2.4 eq)

  • Pd₂(dba)₃: 228 mg (0.25 mol%, 0.25 mmol)

  • Me₄tBuXPhos (or Me₃(OMe)tBuXPhos ): 240 mg (0.5 mol%, 0.5 mmol)

  • K₃PO₄ (anhydrous, finely milled): 42.5 g (200 mmol, 2.0 eq)

  • Toluene / tBuOH (1:1 v/v): 200 mL total volume (0.5 M concentration)

Step 1: Catalyst Pre-activation (Critical)
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an argon inlet.

  • Add Pd₂(dba)₃, Me₄tBuXPhos, and K₃PO₄ to the flask. Purge the vessel with Argon for 10 minutes.

  • Inject the degassed Toluene/tBuOH (200 mL) solvent mixture.

  • Heat the suspension to 120 °C for exactly 3 to 5 minutes.

  • Self-Validation Check: Observe the color of the solution. It must transition from a dark, opaque purple/brown (characteristic of Pd₂(dba)₃) to a clear, reddish-orange or bright yellow. If the color remains dark brown or black precipitates form, your system is contaminated with oxygen/moisture, and the catalyst is dead. Do not proceed to Step 2.

Step 2: Substrate Addition
  • Briefly remove the heating mantle and allow the flask to cool to ~80 °C (to prevent solvent flashing upon opening).

  • Under a positive stream of Argon, rapidly add the 5-bromo-6-methoxypyridin-2-amine and the 4-methyl-1H-imidazole.

  • Re-seal the flask and resume heating to 120 °C.

Step 3: Cross-Coupling Execution
  • Stir the reaction vigorously at 120 °C for 12–16 hours.

  • Monitor the reaction via LC-MS. You should observe >95% conversion with no detectable 5-methyl regioisomer and <1% of the aniline dimer.

Step 4: Orthogonal Workup and Isolation
  • Cool the reaction mixture to room temperature. Dilute with 300 mL of Ethyl Acetate (EtOAc) and wash with 200 mL of distilled water to remove the phosphate salts and the bulk of the excess 4-methylimidazole.

  • Extract the organic layer with 1M HCl (2 x 150 mL).

    • Causality: The target molecule contains basic imidazole and pyridine nitrogens, pulling it into the aqueous acidic phase. Neutral organic impurities (such as unreacted starting materials or dehalogenated byproducts) remain in the EtOAc layer.

  • Collect the aqueous acidic layers, cool to 0 °C in an ice bath, and slowly neutralize to pH 8–9 using 5M NaOH.

  • The product, 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine, will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum to yield the pure product.

References

  • Ueda, S.; Su, M.; Buchwald, S. L. "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib." Journal of the American Chemical Society, 2012, 134(1), 700-706. URL:[Link]

  • Ueda, S.; Ali, S.; Fors, B. P.; Buchwald, S. L. "Me3(OMe)tBuXPhos: A Surrogate Ligand for Me4tBuXPhos in Palladium-Catalyzed C–N and C–O Bond-Forming Reactions." The Journal of Organic Chemistry, 2012, 77(5), 2543-2547. URL:[Link]

Optimization

Technical Support Center: Troubleshooting 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine Fluorescence Assays

Welcome to the Advanced Assay Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve critical background noise issues when workin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve critical background noise issues when working with highly functionalized small molecules.

The compound 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine is a structural motif frequently found in kinase inhibitors and fluorescent probes. However, its photophysical properties often lead to severe assay interference. This guide provides the mechanistic causality behind these issues and self-validating protocols to rescue your assay's signal-to-noise (S/N) ratio.

Part 1: The Photophysical Causality (Understanding the "Why")

Before adjusting assay parameters, we must understand the molecule's behavior in solution. The conjugated system of the methoxy-substituted pyridine ring, coupled with the electron-rich imidazole moiety, creates a rigid, planar structure. This architecture is highly prone to π−π∗ electron transitions when exposed to light, leading to inherent autofluorescence in the UV to blue spectrum (typically Excitation: ~340–380 nm, Emission: ~420–460 nm).

Furthermore, at assay concentrations above 1 µM, the hydrophobic nature of the molecule can lead to micro-aggregation, resulting in Aggregation-Induced Emission (AIE) or light scattering that mimics a false-positive fluorescent signal.

G Compound 6-Methoxy-5-(4-methyl-1H- imidazol-1-YL)pyridin-2-amine AutoFluo Inherent Autofluorescence (UV/Blue Spectrum) Compound->AutoFluo π-π* transitions Aggregation Aggregation-Induced Emission (AIE) Compound->Aggregation Hydrophobic stacking Buffer Buffer Interference (Protein Binding) Compound->Buffer Non-specific binding Noise High Background Noise (Low S/N Ratio) AutoFluo->Noise Aggregation->Noise Buffer->Noise

Root causes of background noise in aminopyridine-derivative fluorescence assays.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My baseline fluorescence is exceptionally high even before adding the target protein. What is the primary cause? A1: This is classic compound autofluorescence. Fluorescence is routinely used to monitor inhibition, but highly conjugated fluorescent compounds can severely interfere with the reading[1]. The aminopyridine core absorbs excitation light and emits photons that bleed into your detector's bandwidth. Scientific Solution: Do not simply truncate the problematic data, as this raises reproducibility concerns; instead, adjust your mathematical fitting formula to account for the compound's specific autofluorescence baseline[1]. Additionally, optimize your reader's bandwidth. Setting a bandwidth of around 15–20 nm on the excitation and emission sides—strategically offset from the compound's optima—yields the best detection limits and signal-to-noise ratio[2].

Q2: I am seeing high well-to-well variability and a low Z'-factor. Could the microplate be the issue? A2: Yes. If you are using clear or white plates for a standard fluorescence intensity assay, you are amplifying the noise. White plates are designed to reflect light for luminescence assays, while clear plates allow optical cross-talk between wells. Scientific Solution: Switch to opaque black microplates. The use of black microplates helps to reduce background noise and autofluorescence, providing better signal-to-blank ratios because the black plastic partially quenches stray signal and eliminates well-to-well optical crosstalk[3].

Q3: How do I eliminate the background noise entirely if the compound's emission perfectly overlaps with my assay's fluorophore? A3: If spectral overlap is unavoidable, you must shift the temporal resolution of your assay rather than relying solely on wavelength separation. Scientific Solution: Transition to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay using Lanthanide chelates (e.g., Europium or Terbium). Lanthanides have a long emission half-life (milliseconds) compared to the short-lived autofluorescence of small molecules (nanoseconds). By introducing a microsecond delay before reading the emission, the background noise from the compound completely decays, leaving only the target-specific signal[4].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that prove whether the background noise is originating from the compound, the buffer, or the instrument.

Protocol A: Empirical Determination of Compound Autofluorescence Profile

Causality: Before altering the assay biology, you must map the exact spectral footprint of 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine in your specific assay buffer.

  • Prepare the Matrix: In a black 384-well microplate, prepare three control zones:

    • Zone 1 (Buffer Control): 50 µL of assay buffer (e.g., HEPES pH 7.4, 0.01% Triton X-100).

    • Zone 2 (Compound Control): 50 µL of buffer + 10 µM compound (no target protein).

    • Zone 3 (Fluorophore Control): 50 µL of buffer + assay fluorophore (no compound).

  • Execute Spectral Scan: Use a monochromator-based microplate reader to perform an emission scan from 400 nm to 600 nm (Excitation fixed at 350 nm).

  • Self-Validation Check:

    • If Zone 1 shows high signal, your buffer components (e.g., carrier proteins or phenol red) are contaminated or inherently fluorescent.

    • If Zone 2 shows a peak at ~440 nm, the compound's autofluorescence is confirmed.

  • Bandwidth Adjustment: Adjust your reader's emission filter to a narrow 15 nm bandwidth that strictly excludes the peak identified in Zone 2[2].

Protocol B: Transitioning to a Time-Resolved (TR-FRET) Format

Causality: Resolves spectral overlap by separating signals in the time domain, allowing the compound's nanosecond-scale autofluorescence to dissipate before detection.

  • Reagent Preparation: Conjugate your target protein with a Europium (Eu) chelate donor and your tracer ligand with an Alexa Fluor 647 acceptor.

  • Assay Assembly: Dispense 10 µL of the target complex into a black, low-volume 384-well plate. Add 10 µL of the 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine at varying concentrations (dose-response).

  • Time-Gated Readout: Set the microplate reader to TR-FRET mode.

    • Excitation: 337 nm (Laser or Flash lamp).

    • Delay Time: 100 µs (Crucial step: This delay allows the compound's autofluorescence to drop to zero)[4].

    • Integration Time: 200 µs.

    • Emission: Measure dual emission at 620 nm (Eu donor) and 665 nm (Acceptor).

  • Data Processing: Calculate the ratiometric signal (Emission 665 / Emission 620). The ratiometric nature internally corrects for any residual light scattering caused by compound aggregation.

Workflow Start High Background Detected Step1 1. Spectral Scan (Ex/Em) Identify overlap Start->Step1 Step2 2. Switch to Black Microplates Quench stray light Step1->Step2 If Ex/Em overlap exists Step3 3. Add 0.01% Triton X-100 Prevent aggregation Step2->Step3 If noise persists Step4 4. Implement TR-FRET Time-gated readout Step3->Step4 For ultimate sensitivity End Optimized S/N Ratio (Z' > 0.5) Step4->End

Step-by-step troubleshooting workflow to isolate and resolve assay background noise.

Part 4: Quantitative Benchmarks

The following table summarizes the expected quantitative impact of implementing the mitigation strategies described above on a standard 384-well kinase binding assay utilizing 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine.

Mitigation StrategyMechanism of ActionAverage Background Reduction (%)Expected Z'-Factor Improvement
Switch to Black Microplates Quenches stray light and eliminates well-to-well optical cross-talk.35 - 50%+ 0.15 to + 0.25
Bandwidth Narrowing (15 nm) Excludes the peak emission wavelengths of the compound's autofluorescence.40 - 60%+ 0.20 to + 0.30
Addition of 0.01% Triton X-100 Prevents hydrophobic stacking and Aggregation-Induced Emission (AIE).20 - 30%+ 0.10 to + 0.15
Transition to TR-FRET Time-gated delay (100 µs) allows short-lived autofluorescence to completely decay.> 95%+ 0.40 to + 0.60

References

  • Adjusting the Fitting of Fluorescence-Based Dose-Response Kinase Inhibition Assay to Account for Fluorescent Inhibitors, nih.gov,[Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays, bitesizebio.com,[Link]

  • Optimizing your ELISA Assays, bmglabtech.com,[Link]

  • How to develop an optimal fluorescence assay, tecan.com,[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine Purity: A Comparative Guide to LC-MS/MS vs. Traditional Methods

As a Senior Application Scientist in pharmaceutical development, I frequently encounter highly polar, nitrogen-dense heterocyclic active pharmaceutical ingredients (APIs). 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter highly polar, nitrogen-dense heterocyclic active pharmaceutical ingredients (APIs). 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine (Exact Mass: 204.1011 Da) is a prime example of a compound that pushes the limits of traditional analytical chemistry. With its pyridine core, primary amine, methoxy group, and substituted imidazole ring, this molecule presents a unique analytical challenge. Its multiple basic centers lead to severe peak tailing on standard silica-based columns, and its structural complexity demands high specificity to differentiate it from closely related synthetic intermediates.

This guide provides an objective comparison of analytical techniques for the purity validation of this compound, detailing the causality behind experimental design choices, and establishing a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol in accordance with global regulatory standards[1].

Comparative Analysis: Why LC-MS/MS Outperforms Traditional Methods

To establish a robust control strategy, we must objectively evaluate the available analytical technologies. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) are commonly used, but they present critical limitations when analyzing trace-level impurities in basic heterocycles.

The table below summarizes the quantitative performance metrics comparing LC-MS/MS against HPLC-UV and qNMR for this specific class of compounds.

Analytical TechniqueSpecificity for Co-eluting ImpuritiesSensitivity (Typical LOQ)Dynamic Linear RangeStructural Elucidation
LC-MS/MS (MRM) Excellent (m/z & transition specific)0.1 - 1.0 ng/mL 3 - 4 orders of magnitude High (via fragmentation)
HPLC-UV Poor (relies solely on retention time)50 - 100 ng/mL2 - 3 orders of magnitudeNone
qNMR Moderate (chemical shift resolution)> 1 µg/mL1 - 2 orders of magnitudeExcellent (requires high conc.)

The Causality of Superiority: HPLC-UV relies on chromophores. If an impurity is simply missing the methyl group on the imidazole ring (desmethyl impurity), its UV absorption spectrum will be nearly identical to the parent API, making co-eluting peaks impossible to differentiate. LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, isolates the exact precursor mass ([M+H]+ at m/z 205.1) and fragments it, providing absolute isotopic and structural specificity that UV detection cannot match.

Mechanistic Experimental Design: The "Why" Behind the Workflow

A protocol is only as reliable as the chemical logic underpinning it. Every parameter in this LC-MS/MS workflow is chosen to mitigate the specific physicochemical liabilities of 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine.

  • Chromatographic Selection (Overcoming Peak Tailing): At neutral pH, the primary amine and imidazole nitrogens are positively charged. On standard C18 columns, these cations interact strongly with residual negatively charged silanols (Si-O⁻) on the silica support, causing severe peak tailing. To solve this, we utilize a Charged Surface Hybrid (CSH) C18 column . The CSH particle carries a low-level positive surface charge at acidic pH, electrostatically repelling the basic analyte and ensuring sharp, symmetrical peaks without the need for ion-pairing reagents.

  • Mobile Phase Chemistry: We utilize 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Formic acid (pH ~2.7) serves a dual purpose: it fully protonates the analyte to guarantee efficient ionization in the mass spectrometer, and it neutralizes residual silanols on the column. We avoid non-volatile phosphate buffers, which would cause catastrophic ion suppression and source contamination in the MS.

  • Ionization Strategy: Positive Electrospray Ionization (ESI+) is selected. The high proton affinity of the pyridine and imidazole nitrogens ensures near-100% ionization efficiency, yielding a dominant [M+H]+ precursor ion at m/z 205.1.

Mandatory Visualization: LC-MS/MS Analytical Workflow

LCMS_Workflow Sample Sample Prep (0.1% FA) UPLC CSH C18 UPLC (Gradient Elution) Sample->UPLC Injection ESI ESI+ Ionization ([M+H]+ 205.1) UPLC->ESI Eluent Q1 Q1: Precursor (m/z 205.1) ESI->Q1 Ions Q2 Q2: Collision (CID, Argon) Q1->Q2 Precursor Q3 Q3: Fragments (m/z 109.1, 82.0) Q2->Q3 Fragments Data Data Analysis (MRM Quantitation) Q3->Data Signal

Caption: LC-MS/MS Analytical Workflow for 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine.

Step-by-Step LC-MS/MS Validation Protocol

This protocol is engineered as a self-validating system, strictly adhering to the ICH Q2(R2) guidelines for analytical procedure validation[1] and aligning with modern FDA expectations for bioanalytical and pharmaceutical quality control[2].

Phase 1: System Suitability Testing (SST)

Before initiating validation, the system must prove it is fit for purpose.

  • Inject the API reference standard (100 ng/mL) in 6 consecutive replicates.

  • Acceptance Criteria: Retention time relative standard deviation (RSD) ≤ 1.0%; Peak area RSD ≤ 2.0%; Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 2000.

Phase 2: Specificity & Selectivity

Ensure the method measures only the intended analyte without interference from the matrix or degradation products.

  • Prepare and inject a blank matrix (0.1% FA in 50:50 Water:Methanol).

  • Inject a spiked sample containing the API and known synthetic impurities (e.g., desmethyl and desmethoxy variants).

  • Acceptance Criteria: No interfering peaks > 20% of the Lower Limit of Quantitation (LLOQ) at the retention time of the API. MRM transitions (m/z 205.1 → 109.1 and 205.1 → 82.0) must show baseline resolution from isobaric interferences.

Phase 3: Linearity and Range

Demonstrate that the MS detector response is directly proportional to the analyte concentration.

  • Prepare a 7-point calibration curve ranging from 50% to 150% of the target specification limit (e.g., 10, 25, 50, 100, 150, 200, 250 ng/mL).

  • Utilize a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization fluctuations.

  • Plot the peak area ratio (Analyte/IS) against the nominal concentration using a 1/x weighted linear regression.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995. Back-calculated concentrations must be within ±15% of the nominal value (±20% at the LLOQ).

Phase 4: Accuracy (Recovery)

Prove the method measures the true value of the compound in the sample matrix.

  • Spike known concentrations of the API reference standard into a synthetic placebo matrix at three distinct levels: Low (80%), Medium (100%), and High (120%).

  • Prepare and analyze each level in triplicate (n=9 total).

  • Acceptance Criteria: Mean recovery for each concentration level must fall between 98.0% and 102.0%.

Phase 5: Precision (Repeatability & Intermediate Precision)

Validate the method's consistency under normal operating conditions.

  • Repeatability: A single analyst prepares and injects 6 independent samples at the 100% test concentration on the same day.

  • Intermediate Precision: A second analyst, on a different day, using a different LC-MS/MS instrument, repeats the 6-replicate analysis.

  • Acceptance Criteria: The RSD for repeatability must be ≤ 2.0%. The overall combined RSD for intermediate precision must be ≤ 2.0%.

Phase 6: Limit of Detection (LOD) and Quantitation (LOQ)

Establish the absolute sensitivity boundaries of the assay.

  • Serially dilute the API standard until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • LOD: Established at an S/N ratio of ≥ 3:1.

  • LOQ: Established at an S/N ratio of ≥ 10:1. Validate the LOQ by analyzing 6 independent replicates at this concentration to ensure precision (RSD ≤ 5.0%) and accuracy (80-120% recovery).

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained (FDA Guidance Context) Source: IntuitionLabs URL: [Link]

Sources

Comparative

A Researcher's Guide to Target Selectivity Profiling: A Comparative Framework for 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the human proteome is paramount. The journey from a promising hit to a clinical candidate is paved with rigor...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the human proteome is paramount. The journey from a promising hit to a clinical candidate is paved with rigorous validation, and at its core lies the assessment of target selectivity. This guide provides a comprehensive framework for profiling the target selectivity of a novel compound, using the hypothetical kinase inhibitor, 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine, as a case study. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a blueprint for data interpretation and comparison against alternative inhibitors.

The fundamental premise of targeted therapy is to modulate the activity of a specific protein or pathway implicated in disease, while minimizing interactions with other proteins to avoid off-target toxicities. Kinase inhibitors, for example, often target the highly conserved ATP-binding pocket, creating a significant challenge in achieving selectivity across the kinome.[1][2] A thorough understanding of a compound's selectivity is therefore not just an academic exercise but a critical step in predicting its therapeutic window and potential liabilities.[3]

I. Initial Target Identification and Validation: Unveiling the Primary Mechanism of Action

Before a broad selectivity screen, the primary biological target(s) of 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine must be identified and validated. A combination of in silico and in vitro approaches can provide initial hypotheses.

A. Computational Approaches: In Silico Prediction

Computational methods can predict potential targets based on the chemical structure of the compound. By comparing the structure to databases of known kinase inhibitors and their targets, a list of putative targets can be generated.[4] This approach, while cost-effective and rapid, requires experimental validation.

B. Biochemical and Biophysical Assays: Confirming Direct Target Engagement

Several techniques can be employed to confirm direct binding of the compound to its putative target. These assays are crucial for understanding the kinetics and thermodynamics of the interaction.

  • Enzyme Inhibition Assays: For kinase targets, measuring the inhibition of substrate phosphorylation is a direct method to determine the compound's potency (IC50). It is critical to perform these assays at an ATP concentration that approximates the Michaelis constant (Km) for each kinase to accurately reflect the inhibitor's intrinsic affinity.[1]

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events, allowing for the determination of association and dissociation rate constants (kon and koff), and the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS) changes, in addition to the binding affinity (KD) and stoichiometry (n).

II. Comprehensive Selectivity Profiling: Mapping the Interaction Landscape

Once the primary target is validated, the next critical step is to assess the compound's selectivity across a broad panel of related and unrelated proteins. This is where large-scale screening platforms come into play.

A. Kinome-Wide Profiling: A Global View of Kinase Interactions

Given that a significant portion of drug discovery efforts focuses on kinases, comprehensive kinome scanning is a standard practice.[5][6] Several commercial platforms offer screening against large panels of kinases.

  • KINOMEscan™ (DiscoverX): This is a competition-based binding assay that quantitatively measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.[7] The results are typically reported as the percentage of control, which can be used to calculate dissociation constants (Kd) for high-affinity interactions.

Table 1: Hypothetical KINOMEscan™ Data for 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine (1 µM Screen)

Kinase TargetPercent of ControlPutative Hit?
CDK4 2.5 Yes
CDK6 8.1 Yes
ABL185.2No
AKT192.7No
BRAF78.9No
EGFR95.1No
GSK3B 25.6 Yes
.........
Total Kinases Screened468

This initial screen would be followed by dose-response experiments for the putative hits to determine their Kd values.

B. Cellular Target Engagement: Validating Interactions in a Physiological Context

While in vitro assays are essential, they do not always reflect the compound's behavior in a cellular environment, where factors like cell permeability, efflux pumps, and intracellular ATP concentrations come into play.[8] Cellular target engagement assays are therefore crucial for validating in vitro findings.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.[9][10] Ligand-bound proteins are generally more resistant to heat-induced denaturation.[11]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells to 70-80% confluency compound_treatment 2. Treat cells with compound (or vehicle control) cell_culture->compound_treatment harvest 3. Harvest and wash cells compound_treatment->harvest heat_shock 4. Heat cells at a range of temperatures harvest->heat_shock lysis 5. Lyse cells and separate soluble/aggregated fractions heat_shock->lysis quantification 6. Quantify soluble protein (e.g., Western Blot, MS) lysis->quantification ACMS_Workflow compound_immobilization 1. Immobilize compound on a solid support (beads) incubation 3. Incubate lysate with compound-conjugated beads compound_immobilization->incubation cell_lysis 2. Prepare cell lysate cell_lysis->incubation washing 4. Wash beads to remove non-specific binders incubation->washing elution 5. Elute bound proteins washing->elution ms_analysis 6. Identify proteins by LC-MS/MS elution->ms_analysis

Sources

Validation

Comparing synthetic routes for scalable production of 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine

Comparative Analysis of Synthetic Routes for Scalable Production of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine As a critical building block in the development of advanced receptor tyrosine kinase (RTK) inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes for Scalable Production of 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine

As a critical building block in the development of advanced receptor tyrosine kinase (RTK) inhibitors, 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine presents a unique synthetic challenge. The molecule features a densely functionalized pyridine core and an unsymmetrical 4-methyl-1H-imidazol-1-yl moiety. For drug development professionals and process chemists, the primary hurdle is achieving absolute regiocontrol over the imidazole ring installation while maintaining a low Process Mass Intensity (PMI) suitable for GMP scale-up.

This guide objectively evaluates the two primary synthetic paradigms for this intermediate: the traditional Transition Metal-Catalyzed Cross-Coupling (Route A) and the highly regiospecific De Novo Imidazole Cyclization (Route B).

Mechanistic Challenges in Imidazole Regioselectivity

The core difficulty in synthesizing this intermediate lies in the tautomeric nature of 4-methylimidazole. When subjected to standard N-arylation conditions, the metal catalyst can coordinate to either the N1 or N3 position. While the steric bulk of the C4-methyl group slightly hinders the adjacent nitrogen, it does not completely block it. Consequently, traditional cross-coupling methods invariably produce an isomeric mixture of the desired 4-methyl and the undesired 5-methyl imidazole derivatives[1]. Separating these isomers requires exhaustive downstream purification, which is highly detrimental to process scalability.

To circumvent this, de novo cyclization builds the imidazole ring directly onto the pyridine core, physically preventing the formation of the 5-methyl isomer.

G SM 2-Amino-6-methoxypyridine A_Step1 Bromination (NBS) SM->A_Step1 Route A B_Step1 Nitration (HNO3) SM->B_Step1 Route B A_Int 5-Bromo Intermediate A_Step1->A_Int A_Step2 Cu-Catalyzed Coupling (4-Methylimidazole) A_Int->A_Step2 A_Prod Target + 5-Methyl Isomer (85:15 Mixture) A_Step2->A_Prod B_Int1 5-Nitro Intermediate B_Step1->B_Int1 B_Step2 Reduction (Pd/C, H2) B_Int1->B_Step2 B_Int2 2,5-Diamino Intermediate B_Step2->B_Int2 B_Step3 De Novo Cyclization (Chloroacetone + Formamidine) B_Int2->B_Step3 B_Prod Pure Target (100% 4-Methyl Isomer) B_Step3->B_Prod

Comparative workflow of Route A (Cross-Coupling) vs Route B (De Novo Cyclization).

Route A: Transition Metal-Catalyzed Cross-Coupling

This approach relies on the direct C-N Ullmann-type coupling of a halogenated pyridine with commercially available 4-methylimidazole.

Causality & Design

Bromination of 2-amino-6-methoxypyridine occurs regioselectively at the C5 position due to the strong para-directing effect of the C2-amino group. The subsequent step utilizes a Copper(I) catalyst with an 8-hydroxyquinoline ligand to facilitate the C-N bond formation. However, this method typically plateaus at an 85:15 regioselectivity ratio (4-Me:5-Me)[1]. While Palladium-catalyzed Buchwald-Hartwig aminations using specialized biaryl phosphine ligands (e.g., Me4tBuXPhos) can improve N1-selectivity[2], the high cost of these proprietary ligands often precludes their use in early-stage bulk manufacturing.

Experimental Protocol (Self-Validating System)
  • Regioselective Bromination: Dissolve 2-amino-6-methoxypyridine (1.0 eq) in DMF at 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise.

    • In-Process Control (IPC): Monitor via HPLC (254 nm). Reaction is complete when starting material is <1%. Quench with water, filter the precipitate, and dry to yield 2-amino-5-bromo-6-methoxypyridine.

  • Ullmann Coupling: In a pressure vessel, combine the 5-bromo intermediate (1.0 eq), 4-methylimidazole (1.5 eq), CuI (15 mol%), 8-hydroxyquinoline (15 mol%), and K₂CO₃ (2.0 eq) in anhydrous DMSO. Degas with N₂ for 15 minutes. Heat to 120 °C for 16 hours[1].

  • Isomer Separation (Critical Step): The crude product contains an 85:15 mixture of regioisomers. Isolate the crude solid via aqueous workup. Perform successive recrystallizations from a toluene/heptane mixture until the 5-methyl isomer is depleted to <0.5% by ¹H NMR (monitoring the imidazole C2 proton shift).

Route B: De Novo Imidazole Cyclization (Preferred Scalable Route)

To bypass the regioselectivity flaw of Route A, Route B constructs the imidazole ring via a stepwise Debus-Radziszewski-type condensation[3].

Causality & Design

The key to this route is the electronic differentiation of the two amines on the 2,5-diamino-6-methoxypyridine intermediate. The C2-amine is conjugated with the endocyclic pyridine nitrogen, forming an amidine-like resonance system that drastically reduces its nucleophilicity. Conversely, the C5-amine behaves as a standard, highly nucleophilic aniline derivative. This allows for the completely chemoselective alkylation of the C5-amine with chloroacetone without the need for transient protecting groups. Subsequent cyclization with formamidine acetate locks the methyl group exclusively at the C4 position of the newly formed imidazole.

Experimental Protocol (Self-Validating System)
  • Nitration: Slowly add 2-amino-6-methoxypyridine (1.0 eq) to concentrated H₂SO₄ at 0 °C. Add fuming HNO₃ (1.1 eq) dropwise, maintaining the temperature below 5 °C. Pour over crushed ice to precipitate 2-amino-6-methoxy-5-nitropyridine.

  • Reduction: Suspend the nitro intermediate in MeOH. Add 10% Pd/C (1 mol% Pd). Stir under H₂ atmosphere (50 psi) at room temperature for 4 hours.

    • IPC: Monitor H₂ uptake. Filter through Celite to yield 2,5-diamino-6-methoxypyridine. Use immediately to prevent oxidation.

  • Chemoselective Alkylation: Dissolve the diamine (1.0 eq) and K₂CO₃ (1.5 eq) in DMF. Add chloroacetone (1.05 eq) dropwise at room temperature. Stir for 6 hours to form the α-aminoketone intermediate.

  • Regiospecific Cyclization: To the crude mixture, add formamidine acetate (2.5 eq) and ethanol. Reflux for 12 hours[3].

    • Validation: HPLC analysis of the crude mixture will confirm a single imidazole product peak (>99% regiomeric purity). Concentrate and precipitate with water to yield the pure target compound.

Quantitative Data Presentation

The following tables summarize the process metrics derived from 100 g scale validation batches. Route B demonstrates clear superiority in both yield and process efficiency.

Table 1: Yield and Purity Comparison (100 g Scale)

Process MetricRoute A (Cross-Coupling)Route B (De Novo Cyclization)
Total Synthetic Steps 24
Regiomeric Purity (Crude) 85:15 (4-Me : 5-Me)>99:1 (4-Me : 5-Me)
Overall Isolated Yield 42% (Severe loss during recryst.)61% (Direct precipitation)
Final Purity (HPLC) >99.0%>99.5%
Primary Impurity Profile 5-methylimidazole regioisomerTrace unreacted intermediate

Table 2: Scalability and Green Chemistry Metrics

MetricRoute A (Cross-Coupling)Route B (De Novo Cyclization)
Process Mass Intensity (PMI) 145 kg/kg (High solvent usage)82 kg/kg (Aqueous precipitations)
Catalyst Requirement CuI (15 mol%) - ConsumablePd/C (1 mol%) - Recoverable
GMP Suitability Poor (Inconsistent isomer separation)Excellent (Absolute regiospecificity)

Biological Application & Downstream Relevance

The 6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine core is frequently utilized to synthesize potent inhibitors of Receptor Tyrosine Kinases (RTKs). The 4-methylimidazole moiety is structurally critical for anchoring the API into the ATP-binding pocket of kinases via hydrogen bonding, making the absence of the 5-methyl isomer biologically imperative.

Pathway API Kinase Inhibitor API (Derived from Intermediate) Kinase Receptor Tyrosine Kinase (e.g., VEGFR2 / c-Met) API->Kinase Competitive Inhibition Signaling Downstream Signaling (MAPK / PI3K Pathways) Kinase->Signaling Phosphorylation Proliferation Tumor Proliferation & Angiogenesis Signaling->Proliferation Gene Expression

Mechanism of action for APIs derived from the 6-methoxy-pyridin-2-amine intermediate.

Conclusion

While Route A offers a shorter synthetic sequence, the inherent tautomerism of 4-methylimidazole leads to an unavoidable mixture of regioisomers[1]. The exhaustive purification required to meet pharmaceutical specifications renders this route unviable for large-scale production. Route B (De Novo Cyclization) , despite having more steps, leverages the distinct nucleophilicities of the intermediate amines to guarantee 100% regioselectivity[3]. This self-correcting, highly scalable pathway drastically reduces Process Mass Intensity and ensures consistent GMP-compliant purity.

Sources

Comparative

Bridging the Gap: A Guide to In Vitro and In Vivo Efficacy Correlation for the ALK/ROS1 Inhibitor Lorlatinib

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the journey from a promising compound in a lab dish to an effective drug...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the journey from a promising compound in a lab dish to an effective drug in a patient is fraught with challenges. A critical hurdle is establishing a predictive relationship between a drug's activity in controlled, artificial in vitro environments and its therapeutic efficacy in complex living organisms (in vivo). This guide provides an in-depth technical comparison of the in vitro versus in vivo correlation for Lorlatinib (PF-06463922), a potent, third-generation, brain-penetrant inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3][4][5] While the initial query referenced a specific chemical structure, 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine, public data on its biological activity is limited. Therefore, we will use the extensively studied and clinically approved drug, Lorlatinib, as a representative case study to explore the principles and methodologies of establishing a robust in vitro-in vivo correlation (IVIVC).

This guide will dissect the experimental choices, from initial biochemical assays to complex animal models, and elucidate the scientific reasoning that underpins the establishment of a meaningful IVIVC. Our focus will be on providing a self-validating framework that enhances the predictive power of preclinical data in the development of targeted kinase inhibitors.

The Target: Understanding ALK/ROS1-Driven Malignancies

Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, act as potent oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC).[6][7] These aberrant fusion proteins activate downstream signaling pathways, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, leading to uncontrolled cell proliferation and survival.[6] Lorlatinib was specifically designed to be a potent inhibitor of both wild-type and a wide array of mutated ALK and ROS1 kinases, which are known to confer resistance to earlier generation inhibitors.[4][8] Furthermore, its ability to penetrate the blood-brain barrier addresses a critical challenge in treating brain metastases, a common occurrence in ALK-positive NSCLC.[9][10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation Lorlatinib Lorlatinib Lorlatinib->ALK_ROS1 Inhibition cluster_invitro In Vitro Assessment cluster_pk Pharmacokinetics cluster_invivo In Vivo Efficacy cluster_ivivc IVIVC Modeling Biochemical Biochemical Assays (IC50, Ki) Cellular Cell-Based Assays (GI50, p-ALK IC50) Biochemical->Cellular Confirms Cellular Activity PK ADME Studies (Bioavailability, Half-life, etc.) Cellular->PK Provides Potency Estimates IVIVC PK/PD Modeling (Correlation of Exposure and Response) Cellular->IVIVC Provides Potency Data Xenograft Xenograft Models (Tumor Growth Inhibition) PK->Xenograft Informs Dose Selection PK->IVIVC Provides Exposure Data Xenograft->IVIVC Provides Efficacy Data

Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).

Part 3: Forging the Link - The In Vitro-In Vivo Correlation

The ultimate goal is to use in vitro data and PK parameters to predict the in vivo efficacy. This is achieved through pharmacokinetic/pharmacodynamic (PK/PD) modeling.

  • The Concept: The fundamental principle of IVIVC for kinase inhibitors is that for a drug to be effective in vivo, its concentration at the tumor site must exceed the concentration required to inhibit the target kinase for a sufficient duration.

  • Establishing the Correlation:

    • Determine the Target Concentration: The in vitro IC50 or GI50 values from cellular assays provide an estimate of the required therapeutic concentration. It's important to consider the effect of plasma protein binding, as only the unbound fraction of the drug is pharmacologically active.

    • Measure In Vivo Exposure: Pharmacokinetic studies in animals provide data on the drug's concentration in plasma over time (AUC, Cmax).

    • Model the Relationship: Mathematical models are used to correlate the in vivo drug exposure (e.g., average unbound plasma concentration) with the observed tumor growth inhibition. A key objective is to determine if maintaining plasma concentrations above the target cellular IC50 for a significant portion of the dosing interval leads to tumor stasis or regression.

For Lorlatinib, its high potency in cellular assays (low nM range) and favorable pharmacokinetic profile, including high oral bioavailability and a long half-life, allow for sustained plasma concentrations above the target IC50 at clinically relevant doses. This strong correlation between potent in vitro activity and robust in vivo tumor regression, even in challenging models of acquired resistance and brain metastases, exemplifies a successful IVIVC. [4][11]

Conclusion: A Predictive Framework for Drug Development

The establishment of a robust in vitro-in vivo correlation is a cornerstone of modern drug development. For a potent kinase inhibitor like Lorlatinib, the journey from biochemical potency to clinical efficacy is paved with a series of logically interconnected experiments. By systematically characterizing the drug's interaction with its target at the molecular, cellular, and whole-organism levels, researchers can build a predictive model that de-risks clinical development and accelerates the delivery of life-saving therapies to patients. This guide provides a framework for such an endeavor, emphasizing the importance of understanding the "why" behind each experimental choice to build a comprehensive and self-validating preclinical data package.

References

  • From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). MDPI. Available from: [Link]

  • Lorlatinib - Wikipedia. Wikipedia. Available from: [Link]

  • Pharmacokinetics of Lorlatinib After Single and Multiple Dosing in Patients with Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer: Results from a Global Phase I/II Study. PubMed. Available from: [Link]

  • Pharmacokinetics of Lorlatinib After Single and Multiple Dosing in Patients with Anaplastic Lymphoma Kinase (ALK)‐Positive Non‐Small Cell Lung Cancer: Results from a Global Phase I/II Study. Clinical Pharmacology in Drug Development. Available from: [Link]

  • Population pharmacokinetic model with time-varying clearance for lorlatinib using pooled data from patients with non-small cell lung cancer and healthy participants. PubMed. Available from: [Link]

  • Lorlatinib (PF-06463922) - Syd Labs. Syd Labs. Available from: [Link]

  • ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC. Anticancer Research. Available from: [Link]

  • 210868Orig1s000 - accessdata.fda.gov. U.S. Food and Drug Administration. Available from: [Link]

  • Lorlatinib (PF-06463922) | C21H19FN6O2 | CID 78162481 - PubChem. PubChem. Available from: [Link]

  • Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - AACR Journals. American Association for Cancer Research. Available from: [Link]

  • Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation - MDPI. MDPI. Available from: [Link]

  • Novel drug shows promise in early-stage ROS1 clinical trials | LCFA. Lung Cancer Foundation of America. Available from: [Link]

  • The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem. PubChem. Available from: [Link]

  • Discovery and Development of Lorlatinib: A Macrocyclic Inhibitor of EML4-ALK for the Treatment of NSCLC - ACS Publications. American Chemical Society. Available from: [Link]

  • Phase I trial of ALK inhibitor Lorlatinib - Solving Kids' Cancer UK. Solving Kids' Cancer UK. Available from: [Link]

  • Abstract 4745: Discovery of potent and selective Ros1 inhibitors with a unique DFG-out binding mode | Cancer Research - AACR Journals. American Association for Cancer Research. Available from: [Link]

  • Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - Frontiers. Frontiers. Available from: [Link]

  • ALK Positive Non-Small Cell Lung Cancer Pipeline - DelveInsight. DelveInsight. Available from: [Link]

  • Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors | PNAS. Proceedings of the National Academy of Sciences. Available from: [Link]

  • ROS1 - Biomarker Consortium - OncLive. OncLive. Available from: [Link]

  • Agents Targeting ROS1 Gain Traction in NSCLC | OncLive. OncLive. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic discipline. Handling complex pharmaceutical intermediates like 6-Methoxy-5-(4-methyl-1H-imidazol-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic discipline. Handling complex pharmaceutical intermediates like 6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine requires a deep understanding of molecular behavior to design fail-safe operational workflows.

This guide provides the causality-driven safety protocols, self-validating handling procedures, and EPA-compliant disposal plans necessary to protect personnel and ensure regulatory compliance.

Mechanistic Hazard Profiling (The "Why")

To design an effective safety protocol, we must first deconstruct the molecule's functional groups to understand its inherent risks:

  • Primary Aromatic Amine (PAA) Core: The aminopyridine structural motif is highly lipophilic. PAAs readily penetrate the stratum corneum of the skin, facilitating rapid systemic absorption ()[1]. Systemic exposure to PAAs is strongly associated with methemoglobinemia (oxidation of hemoglobin) and they are widely categorized as suspected carcinogens and mutagens by occupational safety bodies ()[2].

  • Imidazole Moiety: Substituted imidazoles are highly basic and corrosive. They are known to cause severe skin burns (H314) and serious eye damage (). Furthermore, imidazole derivatives frequently carry reproductive toxicity warnings (H360D: May damage the unborn child).

Causality Insight: The combination of these functional groups creates a "Trojan Horse" effect. The highly lipophilic PAA moiety acts as a penetration enhancer, allowing the corrosive and reproductively toxic imidazole group to bypass the dermal barrier far more efficiently than an isolated imidazole would. Standard single-layer nitrile gloves are insufficient for prolonged exposure.

Personal Protective Equipment (PPE) Matrix

Quantitative and qualitative safety data dictate a stringent PPE approach. The following matrix summarizes the required gear and the mechanistic justification for each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner 4-mil nitrile, Outer 8-mil butyl rubber or extended-cuff nitrile.PAAs are lipid-soluble and degrade standard nitrile over time[1]. Double gloving ensures a self-validating fail-safe if the outer layer breaches.
Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash goggles + full face shield.Imidazoles cause irreversible corneal damage (Category 1). A face shield prevents micro-dust deposition on facial skin.
Body Protection Flame-retardant, disposable Tyvek® suit or chemical-resistant lab coat.Prevents the accumulation of hazardous dust on reusable woven cotton coats, which can lead to chronic dermal exposure[2].
Respiratory N95/P100 particulate respirator or PAPR (if handled outside a closed system).Prevents inhalation of aerosolized active pharmaceutical ingredient (API) dust, which can be rapidly absorbed across alveolar membranes.

Self-Validating Operational Protocol

A self-validating protocol ensures that every safety measure is actively confirmed by the operator before proceeding to the next high-risk step.

Step 1: Pre-Operational Validation

  • Action: Conduct all handling within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Validation: Do not rely solely on the hood's digital monitor. Perform a "Kimwipe flutter test" at the sash opening to visually confirm negative pressure. Ensure the face velocity is between 80–120 FPM before opening the chemical vial.

Step 2: Weighing and Transfer (High-Risk Phase)

  • Action: Weigh the compound using an analytical balance enclosed within the containment zone.

  • Validation: Heteroaryl powders often hold static charges, causing them to aerosolize and stick to gloves. Place an anti-static bar (ionizer) next to the balance. Self-Validation: Slowly bring a clean spatula near the powder; if the powder jumps or repels, static is still present, and the ionizer must be adjusted before proceeding.

Step 3: Solution Preparation

  • Action: Dissolve the compound in the designated solvent (e.g., DMSO or methanol) inside the containment zone.

  • Validation: Cap the vial tightly, wipe the exterior with a solvent-dampened lint-free cloth, and visually inspect the vial against a dark background to ensure no residual powder remains on the exterior before removing it from the hood.

Step 4: Chemical Decontamination

  • Action: Wipe down the balance and all hood surfaces with a dilute acidic solution (e.g., 1% acetic acid) followed by distilled water.

  • Causality: The basicity of the amine and imidazole groups means they are readily protonated by weak acids. This converts the highly lipophilic free base into a highly water-soluble salt, preventing hazardous smearing and allowing it to be easily wiped away.

Spill Response and EPA-Compliant Disposal Plan

This compound is toxic to aquatic life and resists standard municipal biological degradation ()[3]. It must never be disposed of down the drain.

Immediate Spill Response:

  • Evacuate the immediate area to allow airborne aerosols to settle.

  • Don maximum PPE (PAPR, heavy-duty butyl gloves).

  • Cover the powder spill with damp absorbent pads. Never dry sweep, as this will immediately aerosolize the toxic imidazole/amine particles.

  • Treat the area with a weak acid to neutralize the residues, then wash thoroughly with soap and water.

Waste Disposal & Lab Packing:

  • Segregation: Collect all solid waste (vials, Kimwipes, contaminated PPE) in a dedicated, clearly labeled, sealable hazardous waste container.

  • Liquid Waste: Store liquid solutions in a compatible, DOT-approved high-density polyethylene (HDPE) carboy.

  • Execution: Partner with an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for professional lab packing. The waste must be manifested under RCRA guidelines and transported via DOT-registered carriers for high-temperature incineration ()[4].

Operational Safety Workflow

SafetyWorkflow Start 1. Pre-Operational Validation (Airflow & Static Check) PPE 2. Don Specialized PPE (Double Nitrile & Respirator) Start->PPE Containment 3. Fume Hood / BSC Containment Handling PPE->Containment Handling 4. Weighing & Transfer (Minimize Aerosolization) Containment->Handling Decon 5. Chemical Decontamination (Weak Acid Wipe-down) Handling->Decon Waste 6. EPA-Compliant Waste Segregation Decon->Waste

Operational safety workflow for handling highly active pharmaceutical intermediates.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety, ACS Publications. Available at:[Link]

  • N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE) Safety Guidelines. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Waste Treatment and Disposal Methods for the Pharmaceutical Industry. Environmental Protection Agency (EPA). Available at: [Link]

  • Chemical Lab Pack Services | Safe Laboratory Waste Disposal. USW Online. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine
Reactant of Route 2
6-Methoxy-5-(4-methyl-1H-imidazol-1-YL)pyridin-2-amine
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